![molecular formula C15H21N5O5 B15161914 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)- CAS No. 849024-93-7](/img/structure/B15161914.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)-: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a cyclohexyl ring substituted with a dimethylamino group and a dinitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- typically involves the reaction of a cyclohexylamine derivative with a dinitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Preparation of Cyclohexylamine Derivative: The starting material, (1R,2R)-2-(dimethylamino)cyclohexylamine, is synthesized through a series of reactions involving the reduction of corresponding ketones or nitriles.
Reaction with Dinitrophenyl Isocyanate: The cyclohexylamine derivative is then reacted with 3,5-dinitrophenyl isocyanate in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form the urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it valuable in the production of polymers and coatings.
Mecanismo De Acción
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions, stabilizing transition states or binding to active sites. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparación Con Compuestos Similares
- N,N’-Bis(3,5-dinitrophenyl)urea
- N-(3,5-Dinitrophenyl)-N’-(2-dimethylaminoethyl)urea
- N-(3,5-Dinitrophenyl)-N’-(cyclohexyl)urea
Comparison: Compared to similar compounds, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- is unique due to the presence of the cyclohexyl ring with a dimethylamino group This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules
Propiedades
Número CAS |
849024-93-7 |
|---|---|
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(3,5-dinitrophenyl)urea |
InChI |
InChI=1S/C15H21N5O5/c1-18(2)14-6-4-3-5-13(14)17-15(21)16-10-7-11(19(22)23)9-12(8-10)20(24)25/h7-9,13-14H,3-6H2,1-2H3,(H2,16,17,21)/t13-,14-/m1/s1 |
Clave InChI |
RRCLZBAVLYRXCC-ZIAGYGMSSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


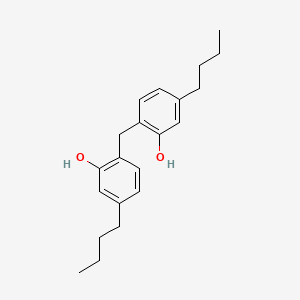
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
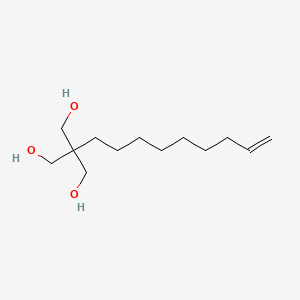
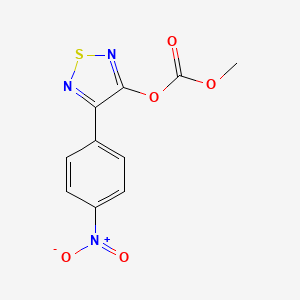
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)


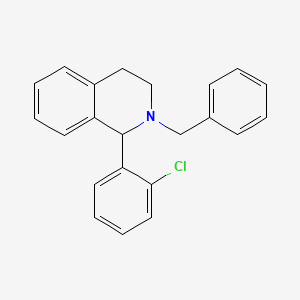
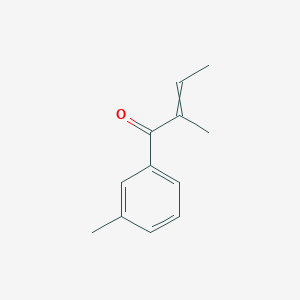
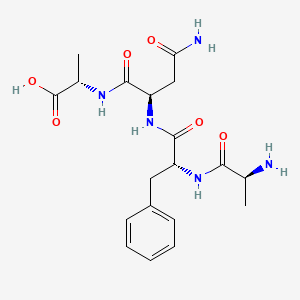
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
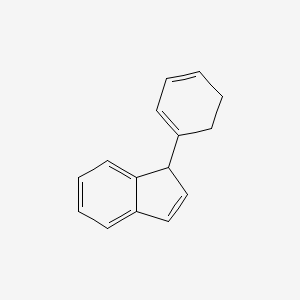
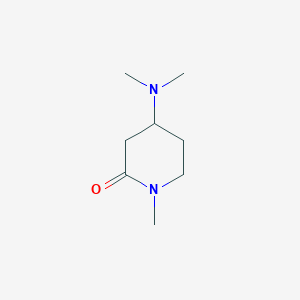
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
